N-methyl-4-{5-[(4-methylpiperidin-1-yl)methyl]-1H-tetrazol-1-yl}-N-(tetrahydro-2H-thiopyran-4-yl)butanamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves multi-step chemical processes that aim to introduce specific functional groups to achieve desired biological activities. For instance, Ueda et al. (1991) described the synthesis of butanamides having a 1-methyl-1H-tetrazol-5-ylthio moiety, showcasing the complexity of synthesizing such molecules with precise pharmacophore positioning for antisecretory activity (Ueda et al., 1991).
Molecular Structure Analysis
The molecular structure of compounds similar to "N-methyl-4-{5-[(4-methylpiperidin-1-yl)methyl]-1H-tetrazol-1-yl}-N-(tetrahydro-2H-thiopyran-4-yl)butanamide" is characterized by the presence of multiple rings and functional groups that contribute to their biological activity. The structure-activity relationships (SAR) of these molecules are crucial for understanding their mechanism of action. For example, the synthesis and crystal structure analysis of related compounds have provided insights into the spatial arrangement of atoms and the potential for isosteric replacement to modulate activity (Al-Hourani et al., 2016).
Chemical Reactions and Properties
Compounds in this category undergo various chemical reactions that are essential for their biological function. These reactions can include interactions with enzymes, receptors, or other biological molecules within the body. The reactivity and interaction profiles are determined by the specific functional groups present on the molecule. Studies such as those by Nitta et al. (2008) on dipeptidyl peptidase IV (DPP-IV) inhibitors highlight the chemical reactivity and potential therapeutic applications of these molecules (Nitta et al., 2008).
Physical Properties Analysis
The physical properties of these compounds, including solubility, melting point, and stability, are influenced by their molecular structure. These properties are crucial for drug formulation and delivery. Research on the physical properties of organic nitrogen compounds provides valuable data for the development of pharmaceuticals (Das et al., 1993).
properties
IUPAC Name |
N-methyl-4-[5-[(4-methylpiperidin-1-yl)methyl]tetrazol-1-yl]-N-(thian-4-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32N6OS/c1-15-5-10-23(11-6-15)14-17-19-20-21-24(17)9-3-4-18(25)22(2)16-7-12-26-13-8-16/h15-16H,3-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQQRUQGPEMMMDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=NN=NN2CCCC(=O)N(C)C3CCSCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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